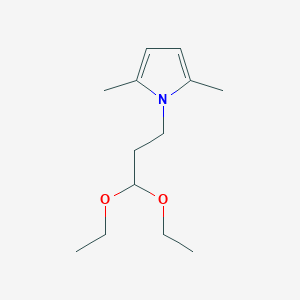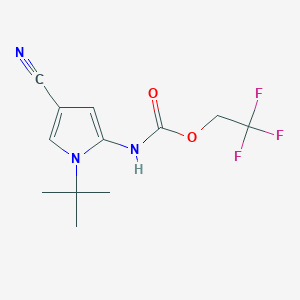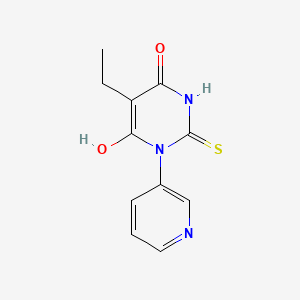![molecular formula C18H20N2O B1440141 2-[(2-tert-Butylphenoxy)methyl]-1H-benzimidazole CAS No. 1211688-51-5](/img/structure/B1440141.png)
2-[(2-tert-Butylphenoxy)methyl]-1H-benzimidazole
Descripción general
Descripción
2-[(2-tert-Butylphenoxy)methyl]-1H-benzimidazole, often referred to as 2-TBMB, is a compound belonging to the benzimidazole family of molecules. It is a heterocyclic aromatic compound that is found in various industrial products including dyes, fragrances, and pharmaceuticals. 2-TBMB is also used as an intermediate in the synthesis of various other compounds. The chemical properties of 2-TBMB make it an ideal choice for a wide range of applications in the laboratory.
Aplicaciones Científicas De Investigación
DNA Topoisomerase Inhibition
Benzimidazole derivatives, including those similar in structure to 2-[(2-tert-Butylphenoxy)methyl]-1H-benzimidazole, have been evaluated for their inhibitory effects on mammalian DNA topoisomerase I. These compounds show potential in the study of antibacterial, antifungal, and anticancer activities due to their ability to interfere with DNA replication and repair mechanisms (Alpan, Gunes, & Topçu, 2007).
Antioxidant Activity
Benzimidazole derivatives have also been synthesized and tested for their antioxidant properties. Some derivatives demonstrate significant cytoprotective and antioxidant effects, which could be useful in developing treatments for oxidative stress-related diseases (Anastassova et al., 2016). Additionally, new derivatives containing isobornylphenol fragments have shown a strong ability to protect biomolecules and cells under acute oxidative stress conditions (Dvornikova et al., 2019).
Antihypertensive Activity
Research on benzimidazole derivatives has extended to the synthesis and evaluation of their potential as antihypertensive agents. These compounds have been shown to produce potent hypertensive effects, suggesting their application in the treatment of hypertension (Sharma, Kohli, & Sharma, 2010).
Antibacterial and Antifungal Properties
Benzimidazole compounds have been found to possess antibacterial and antifungal activities. Some novel structures derived from benzimidazole analogs show selective activities against Helicobacter pylori, a pathogen implicated in gastritis and peptic ulcer disease (Kühler et al., 2002). This indicates the potential for developing new antimicrobial agents targeting specific bacterial pathogens.
Anticancer Screening
A series of benzimidazole derivatives have been synthesized and screened for their anticancer activity. These compounds were tested against various cancer cell lines, revealing some derivatives with promising anticancer properties. This research contributes to the ongoing search for new anticancer drugs (Varshney et al., 2015).
Propiedades
IUPAC Name |
2-[(2-tert-butylphenoxy)methyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-18(2,3)13-8-4-7-11-16(13)21-12-17-19-14-9-5-6-10-15(14)20-17/h4-11H,12H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYQBCCASDMHND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1440058.png)
![2,2,2-trifluoroethyl N-[3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)phenyl]carbamate hydrochloride](/img/structure/B1440059.png)
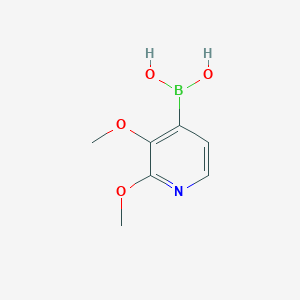
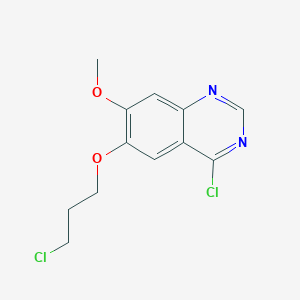
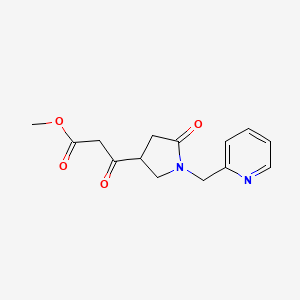
amino}acetic acid dihydrochloride](/img/structure/B1440069.png)
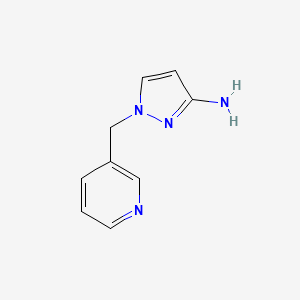
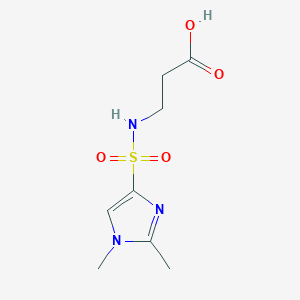
![4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1440072.png)
